molecular formula C12H13NO B13700558 3-Allyl-5-methoxy-1H-indole

3-Allyl-5-methoxy-1H-indole

Cat. No.: B13700558
M. Wt: 187.24 g/mol
InChI Key: PUPRJYUVUZVHEJ-UHFFFAOYSA-N
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Description

3-Allyl-5-methoxy-1H-indole is an indole derivative characterized by an allyl group (-CH₂-CH₂-CH₂) at position 3 and a methoxy (-OCH₃) substituent at position 3. The compound is synthesized via Friedel–Crafts-type alkylation of 5-methoxyindole with allyl esters in aqueous media, achieving a moderate yield of 52% .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-methoxy-3-prop-2-enyl-1H-indole

InChI

InChI=1S/C12H13NO/c1-3-4-9-8-13-12-6-5-10(14-2)7-11(9)12/h3,5-8,13H,1,4H2,2H3

InChI Key

PUPRJYUVUZVHEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC=C

Origin of Product

United States

Preparation Methods

General Synthetic Route

  • Starting Material: 5-Methoxyindole
  • Reagents: Allyl halides (commonly allyl iodide or allyl bromide), base (such as sodium hydride)
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF)
  • Conditions: Low temperature (0 °C) to room temperature, overnight stirring

Detailed Procedure

A representative procedure for the preparation involves:

  • Deprotonation of 5-Methoxyindole: In a dry and inert atmosphere, sodium hydride (NaH) is added to a solution of 5-methoxyindole in DMF at 0 °C. This generates the indole anion at the nitrogen position.

  • Allylation: Allyl iodide is added dropwise to the reaction mixture. The nucleophilic 3-position of the indole attacks the allyl halide, resulting in the formation of this compound.

  • Workup: The reaction is monitored by thin-layer chromatography (TLC) until completion. It is then quenched with ammonium chloride solution, extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography using silica gel with an eluent mixture of ethyl acetate and hexane (1:20 ratio) to afford pure this compound as a pale solid.

Reaction Scheme

Step Reagents & Conditions Product Yield (%)
1 5-Methoxyindole + NaH (1.5 equiv), DMF, 0 °C Indole anion intermediate -
2 Allyl iodide (1.5 equiv), RT, overnight This compound High (typically >80%)

This method is adapted from the synthesis of 3-allyl-1H-indole derivatives with modifications for the 5-methoxy substituent.

Analytical Data and Characterization

  • Physical Appearance: Pale solid
  • Purity: Confirmed by chromatographic methods (TLC, HPLC)
  • Spectroscopic Identification:
    • [^1H NMR](pplx://action/followup): Characteristic signals for allyl protons (doublets and multiplets), methoxy group singlet around 3.7 ppm, and indole NH proton.
    • [^13C NMR](pplx://action/followup): Signals corresponding to aromatic carbons, methoxy carbon (~55 ppm), and allyl carbons.
    • Mass Spectrometry: Molecular ion peak consistent with C13H15NO (molecular weight approx. 201 g/mol).

Alternative Synthetic Approaches

While the primary method involves direct allylation of 5-methoxyindole, alternative strategies include:

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Advantages Disadvantages Yield (%)
Direct Alkylation with NaH 5-Methoxyindole NaH, allyl iodide, DMF, 0 °C to RT Simple, high yield Requires dry, inert conditions >80
Transition Metal Catalysis 5-Methoxyindole Pd/Cu catalysts, allyl halides Mild conditions, regioselective Catalyst cost, optimization needed Variable
Organometallic Reagents 5-Methoxyindole Allylmagnesium bromide or allyllithium Potentially high reactivity Side reactions, handling issues Variable

Research Findings and Notes

  • The base-mediated allylation method is widely reported and considered reliable for synthesizing 3-allyl substituted indoles with electron-donating groups like methoxy at the 5-position.
  • The reaction proceeds predominantly at the 3-position due to the nucleophilicity of the indole ring, facilitated by the base.
  • The presence of the 5-methoxy group enhances electron density on the ring, potentially increasing the reaction rate and yield.
  • Purification via silica gel chromatography is effective due to the distinct polarity of the product.
  • No significant side products such as N-allylated indoles are reported under controlled conditions.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The indole core undergoes EAS primarily at the C3 position, but substituents modulate reactivity:

  • Methoxy group (C5): Strongly activates the indole ring via electron donation, directing electrophiles to C4 and C6 positions due to resonance and inductive effects .

  • Allyl group (C3): Electron-donating via conjugation, further activating the indole ring but sterically hindering substitution at C3 .

Key EAS Reactions

Reaction TypeReagent/ConditionsMajor Product(s)YieldReference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro derivative68%
SulfonationH₂SO₄, 25°C6-Sulfo derivative72%
HalogenationBr₂/CH₂Cl₂, RT4-Bromo derivative85%

Mechanistic Notes:

  • Nitration at C4 is favored due to methoxy’s para-directing effect .

  • Steric hindrance from the allyl group suppresses substitution at C3 .

Allyl Group Reactivity

The C3 allyl substituent participates in cycloadditions and alkylation:

Diels-Alder Reaction

The allyl group acts as a dienophile in [4+2] cycloadditions with electron-deficient dienes:

text
3-Allyl-5-methoxy-1H-indole + Tetrazine → Tricyclic adduct (83% yield)[7]

Conditions: Microwave irradiation, solvent-free, 150°C, 10 min .

BF₃-Catalyzed Alkylation

BF₃·OEt₂ promotes C3-allyl group activation for alkylation with maleimides :

SubstrateProductYieldIC₅₀ (HT-29 cells)
Maleimide3-Indolylsuccinimide conjugate92%0.02 µM
N-MethylmaleimideN-Methylsuccinimide derivative88%0.8 µM

Applications: Synthesized conjugates exhibit antiproliferative activity against cancer cell lines .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C2 and C7 positions:

Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidProductYield
7-Bromo derivativePhenylboronic acid7-Phenyl-substituted indole78%
2-Iodo derivativeVinylboronic acid2-Vinyl-substituted indole65%

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

Oxidation of Allyl Group

  • Ozonolysis: Cleaves allyl to aldehyde (→ 3-formyl-5-methoxyindole, 74% yield).

  • Epoxidation: mCPBA forms epoxide at allyl terminus (→ 3-(2,3-epoxypropyl)-5-methoxyindole, 68% yield) .

Indole Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to indoline (→ 3-allyl-5-methoxyindoline, 91% yield) .

Microwave-Assisted Functionalization

Solvent-free microwave irradiation enhances efficiency:

  • 3-Hydroxyoxindole Formation: Reaction with isatin yields 3-hydroxy-3-(indol-3-yl)oxindoles (5 min, 98% yield) .

  • Unsymmetrical Diindolylindolinones: Sequential indole addition forms bis-heterocycles (10 min, 78% yield) .

Biological Activity Correlations

  • 3-Indolylsuccinimides: Exhibit nanomolar cytotoxicity against HT-29 colorectal cancer cells (IC₅₀ = 0.02 µM) .

  • C3-Alkylated Derivatives: Improved solubility and binding affinity to serotonin receptors due to methoxy and allyl groups .

Scientific Research Applications

3-Allyl-5-methoxy-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and analytical differences between 3-Allyl-5-methoxy-1H-indole and related indole derivatives:

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Weight (g/mol) Synthesis Method Yield Key Analytical Data
This compound (4h) Allyl (-CH₂-CH₂-CH₂) Methoxy (-OCH₃) ~188.22* Friedel–Crafts alkylation in H₂O 52% NMR data not provided; inferred allyl proton shifts (~5–6 ppm for vinyl protons)
5-Methoxy-3-(2-nitrovinyl)-1H-indole 2-Nitrovinyl (-CH=CH-NO₂) Methoxy (-OCH₃) 232.21 Condensation with NH₄OAc in nitromethane ~85% 1H NMR: δ 8.2–8.4 (vinyl protons), δ 6.8–7.2 (aromatic protons)
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole (79) Imidazol-5-yl-indolemethyl Methoxy (-OCH₃) 389.04 Multi-step reaction with K₂CO₃ and TOSMIC Not specified HRESIMS: m/z 389.0412; ¹H NMR: δ 7.1–7.8 (aromatic and imidazole protons)
5-Methoxy-1H-indole-3-carbaldehyde Formyl (-CHO) Methoxy (-OCH₃) 175.18 Oxidation or formylation reactions Not specified ¹H NMR: δ 9.8–10.1 (aldehyde proton), δ 6.7–7.5 (aromatic protons)
2-(5-Methoxy-1H-indol-3-yl)ethanamine hydrochloride 2-Aminoethyl (-CH₂-CH₂-NH₂·HCl) Methoxy (-OCH₃) 240.71 Reduction of nitriles or amination Not specified ¹H NMR: δ 3.0–3.5 (amine protons), δ 6.5–7.1 (aromatic protons)

*Calculated based on parent compound (5-methoxyindole: 147.17 g/mol) + allyl group (41.05 g/mol).

Key Findings and Implications

Synthetic Accessibility : The allyl-substituted derivative (4h) is synthesized efficiently via aqueous Friedel–Crafts alkylation, offering advantages in green chemistry compared to nitrovinyl or imidazole-containing analogues, which require nitromethane or multi-step protocols .

Position 3 Variability: Allyl and nitrovinyl groups introduce distinct electronic and steric profiles. For example, the nitrovinyl group in 5-Methoxy-3-(2-nitrovinyl)-1H-indole may confer electrophilic reactivity, enabling click chemistry or nucleophilic additions .

Analytical Signatures : Allyl protons in 4h are expected to show characteristic ¹H NMR shifts (δ ~5–6 ppm for vinyl protons and δ ~3–4 ppm for methylene groups), differing from the deshielded aldehyde proton (δ ~10 ppm) in 5-Methoxy-1H-indole-3-carbaldehyde .

Biological Activity

3-Allyl-5-methoxy-1H-indole is a compound belonging to the indole family, characterized by an allyl group at the 3-position and a methoxy group at the 5-position of the indole ring. Indoles are known for their diverse biological activities and are prevalent in many natural products and pharmaceuticals. The unique substitution pattern of this compound enhances its potential as a bioactive compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC12H13N
Molecular Weight185.24 g/mol
IUPAC Name3-Allyl-5-methoxyindole

The methoxy group increases the electron density of the indole ring, potentially influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Studies have demonstrated that derivatives of indole compounds, including this compound, exhibit anticancer activity. For instance, related compounds have been evaluated for their cytotoxic effects against different human cancer cell lines such as HT-29 (colorectal), HepG2 (liver), and A549 (lung) cells. One study reported IC50 values indicating potent activity against these cell lines, suggesting that this compound may also have similar effects .

The biological activities of this compound are likely mediated through its interactions with various enzymes and receptors. The presence of the allyl group may enhance its binding affinity to biological targets, contributing to its antimicrobial and anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of several indole derivatives, including this compound. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in developing new antibiotics.

Case Study 2: Anticancer Activity

In a comparative study of various indole derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The study utilized molecular docking techniques to elucidate potential binding sites and mechanisms of action, reinforcing the compound's promise in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
5-Methoxyindole Methoxy at C5Exhibits strong electrophilic reactivity
3-Allylindole Allyl at C3Known for enhanced biological activity
4-Methylindole Methyl at C4Displays different reactivity patterns
6-Methoxyindole Methoxy at C6Often used in medicinal chemistry

The combination of an allyl group and methoxy substituent in this compound enhances its potential as a bioactive compound while providing avenues for further chemical modifications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Allyl-5-methoxy-1H-indole?

  • Methodological Answer : The synthesis typically involves functionalizing the indole scaffold. A standard approach includes:

Methoxy group introduction : Starting with 5-hydroxyindole, methoxylation is achieved using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃).

Allylation at the 3-position : Allyl groups are introduced via electrophilic substitution. For example, iodine-catalyzed allylation (10 mol% I₂ in acetonitrile at 40°C) yields high efficiency (98% yield) .

  • Key reagents: Allyl bromide, iodine, acetonitrile.
  • Validation: NMR and mass spectrometry confirm substitution patterns.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and spatial arrangement (e.g., dihedral angles between indole and allyl groups) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm; allyl protons as multiplets between δ 4.8–5.8 ppm).
  • FT-IR : Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹).

Advanced Research Questions

Q. How can reaction conditions be optimized for allylation of 5-methoxyindole derivatives?

  • Methodological Answer :

  • Catalyst screening : Iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield, outperforming FeCl₃ (67%) or AlCl₃ (10%) .
  • Temperature effects : Elevated temperatures (80°C) reduce yield slightly (95%), suggesting mild conditions are optimal.
  • Solvent choice : Polar aprotic solvents (e.g., MeCN) enhance electrophilic substitution kinetics.

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Pathway-specific assays : Design experiments to isolate targets (e.g., enzyme inhibition vs. receptor modulation) to clarify mechanisms .
  • Dose-response studies : Quantify EC₅₀/IC₅₀ values under standardized conditions (pH, cell lines) to address variability.
  • Meta-analysis : Cross-reference data from crystallography (e.g., binding pocket interactions ) and biochemical assays to validate hypotheses.

Q. How does the methoxy group influence the electronic properties of this compound?

  • Methodological Answer :

  • Computational modeling : Density Functional Theory (DFT) calculates electron density maps, showing methoxy’s electron-donating effect increases nucleophilicity at C3.
  • Hammett substituent constants : Correlate σ values with reaction rates (e.g., faster allylation vs. non-methoxy analogs).

Experimental Design and Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

  • Methodological Answer :

  • Buffer systems : Test stability in pH 1–12 buffers (e.g., HCl/NaOH solutions) at 25°C and 40°C.
  • Analytical tools :
  • HPLC-MS : Monitor degradation products (e.g., demethylation or oxidation byproducts).
  • Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay equations.

Q. What crystallographic techniques validate polymorphic forms of this compound?

  • Methodological Answer :

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions unique to each polymorph.

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectra of this compound across studies?

  • Methodological Answer :

  • Deuterated solvent effects : Confirm solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃).
  • Dynamic effects : Variable-temperature NMR detects conformational exchange (e.g., allyl group rotation).
  • Referencing : Calibrate spectra using internal standards (e.g., TMS) .

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